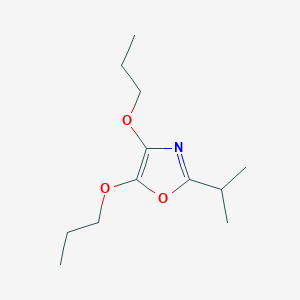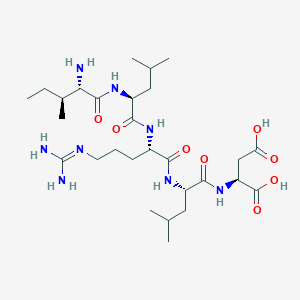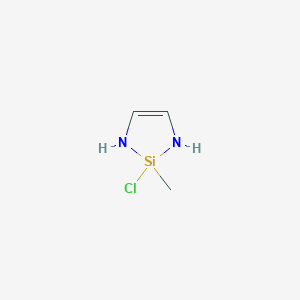
3-Ethoxybenzene-1-sulfonothioic O-acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Ethoxybenzene-1-sulfonothioic O-acid is an organic compound characterized by the presence of an ethoxy group attached to a benzene ring, which is further substituted with a sulfonothioic acid group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethoxybenzene-1-sulfonothioic O-acid can be achieved through several methods. One common approach involves the reaction of ethoxybenzene with a sulfonating agent, such as sulfur trioxide or chlorosulfonic acid, under controlled conditions. The reaction typically requires a solvent like dichloromethane and is carried out at low temperatures to prevent decomposition of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process, making it suitable for large-scale production.
化学反応の分析
Types of Reactions
3-Ethoxybenzene-1-sulfonothioic O-acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids or sulfonates.
Reduction: Reduction reactions can convert the sulfonothioic group to thiols or sulfides.
Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions, respectively.
Major Products Formed
The major products formed from these reactions include sulfonic acids, thiols, sulfides, and various substituted aromatic compounds, depending on the specific reaction conditions and reagents used.
科学的研究の応用
3-Ethoxybenzene-1-sulfonothioic O-acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be utilized in studies involving enzyme inhibition and protein modification.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism by which 3-Ethoxybenzene-1-sulfonothioic O-acid exerts its effects involves interactions with molecular targets such as enzymes and proteins. The sulfonothioic group can form covalent bonds with nucleophilic sites on these targets, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways, making the compound useful in both research and therapeutic contexts.
類似化合物との比較
Similar Compounds
Ethoxybenzene: Lacks the sulfonothioic acid group, making it less reactive in certain chemical reactions.
Benzene-1-sulfonothioic O-acid: Does not have the ethoxy group, which affects its solubility and reactivity.
Phenylsulfonothioic O-acid: Similar structure but without the ethoxy substitution, leading to different chemical properties.
Uniqueness
3-Ethoxybenzene-1-sulfonothioic O-acid is unique due to the presence of both the ethoxy and sulfonothioic acid groups, which confer distinct chemical reactivity and solubility properties. This combination makes it particularly valuable in synthetic chemistry and various research applications.
特性
CAS番号 |
743375-06-6 |
|---|---|
分子式 |
C8H10O3S2 |
分子量 |
218.3 g/mol |
IUPAC名 |
(3-ethoxyphenyl)-hydroxy-oxo-sulfanylidene-λ6-sulfane |
InChI |
InChI=1S/C8H10O3S2/c1-2-11-7-4-3-5-8(6-7)13(9,10)12/h3-6H,2H2,1H3,(H,9,10,12) |
InChIキー |
VVZOEFVOTRVNLI-UHFFFAOYSA-N |
正規SMILES |
CCOC1=CC(=CC=C1)S(=O)(=S)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1,3-Bis[(trifluoromethyl)sulfanyl]propan-2-ol](/img/structure/B14225833.png)
![Diethyl [(2R,3S)-2,3-dihydroxybutyl]phosphonate](/img/structure/B14225847.png)


![Azetidine, 3-butyl-2-hexyl-1-[(4-methylphenyl)sulfonyl]-, (2R,3S)-](/img/structure/B14225880.png)





![(2S)-1-({2-[(2-Phenylethyl)amino]ethyl}amino)propan-2-ol](/img/structure/B14225900.png)

![2-(1,2-Dihydro-3H-pyrazol-3-ylidene)-N-[2-(pyridin-2-yl)ethyl]-2H-indole-6-carboxamide](/img/structure/B14225919.png)
